Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine
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Overview
Description
Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine is a chiral amine compound with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.
Introduction of the Amine Group: The amine group can be introduced via reductive amination of an appropriate ketone or aldehyde precursor using reagents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industrial Applications: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylethanol: Similar in structure but with a phenyl group instead of a tetrahydrofuran ring.
2-Amino-1-butanol: Similar in structure but with a butanol group instead of a tetrahydrofuran ring.
2-Amino-1-propanol: Similar in structure but with a propanol group instead of a tetrahydrofuran ring.
Uniqueness
Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine is unique due to its chiral tetrahydrofuran ring, which imparts specific stereochemical properties and potential biological activity. This makes it a valuable compound in the synthesis of chiral drugs and other biologically active molecules.
Properties
IUPAC Name |
2-[(2R,3R)-3-methyloxolan-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-5-9-7(6)2-4-8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXWUFKPEPBSHG-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]1CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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